Cas no 16652-37-2 (2-Amino-3-fluoropropanoic acid)

2-Amino-3-fluoropropanoic acid is a fluorinated derivative of the amino acid alanine, characterized by the substitution of a fluorine atom at the β-position. This modification enhances its utility in medicinal chemistry and biochemical research, particularly as a building block for peptide synthesis and enzyme inhibition studies. The fluorine atom introduces electronegativity and steric effects, which can influence molecular interactions and metabolic stability. Its chiral center allows for enantioselective applications, making it valuable in asymmetric synthesis. The compound is also used in the development of fluorinated analogs of bioactive molecules, offering insights into structure-activity relationships. High purity and consistent quality are critical for reproducible experimental outcomes.
2-Amino-3-fluoropropanoic acid structure
16652-37-2 structure
Product Name:2-Amino-3-fluoropropanoic acid
CAS No:16652-37-2
MF:C3H6FNO2
MW:107.083644390106
MDL:MFCD00077524
CID:1040947
PubChem ID:37164
Update Time:2025-10-30

2-Amino-3-fluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-fluoropropanoic acid
    • 3-FLUORO-DL-ALANINE
    • H-β-Fluoro-DL-Ala-OH
    • (±)-3-Fluoroalanine
    • Racemic fluoromethylglycine
    • H-DL-ALA(3-F)-OH
    • H-b-Fluoro-DL-Ala-OH
    • DL-3-FLUORO-2-ALANINE
    • H-DL-BETA-FLUOROALA-OH
    • BETA-FLUORO-DL-ALANINE
    • H-BETA-FLUORO-DL-ALA-OH
    • 3-Fluoro-DL-alanine 98%
    • Alanine,3-fluoro-
    • b-Fluoro-DL-alanine
    • 2-Amino-3-fluoropropanoic acid, 2-Amino-3-fluoropropionic acid
    • CS-0181058
    • DL-Alanine, 3-fluoro-
    • W-202752
    • H--Fluoro-DL-Ala-OH
    • AKOS006230627
    • EN300-93448
    • (+-)-3-Fluoroalanine
    • DL-3-Fluoro-2-alanine (H-beta-Fluoro-DL-Ala-OH)
    • (S)-2-Amino-3-fluoropropanoic acid
    • UYTSRQMXRROFPU-UHFFFAOYSA-N
    • Alanine, 3-fluoro-
    • MFCD00077524
    • FD21128
    • DTXSID80865775
    • SCHEMBL200985
    • 3-Fluoroalanine
    • DB-329865
    • 2-AMINO-3-FLUOROPROPANOICACID
    • W-201498
    • 43163-93-5
    • (2S)-2-amino-3-fluoropropanoic acid
    • (2R)-2-amino-2-deuterio-3-fluoropropanoic acid
    • AS-48968
    • 16652-37-2
    • MDL: MFCD00077524
    • Inchi: 1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
    • InChI Key: UYTSRQMXRROFPU-UHFFFAOYSA-N
    • SMILES: FCC(C(=O)O)N

Computed Properties

  • Exact Mass: 107.03828
  • Monoisotopic Mass: 107.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 75.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 160 °C (decomposition)
  • Boiling Point: 266.9±25.0 ºC (760 Torr),
  • Flash Point: 115.2±23.2 ºC,
  • Solubility: Soluble (384 g/l) (25 º C),
  • PSA: 63.32

2-Amino-3-fluoropropanoic acid Security Information

  • Hazardous Material Identification: Xi

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2-Amino-3-fluoropropanoic acid Suppliers

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(CAS:16652-37-2)2-Amino-3-fluoropropanoic acid
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Quantity:50mg/100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):216.0/324.0/540.0/1350.0
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Additional information on 2-Amino-3-fluoropropanoic acid

2-Amino-3-fluoropropanoic Acid (CAS No. 16652-37-2): A Comprehensive Overview

2-Amino-3-fluoropropanoic acid (CAS No. 16652-37-2) is a synthetic amino acid with a unique fluorine substitution on the β-carbon. This compound has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and biological research. The presence of the fluorine atom imparts distinct properties to the molecule, making it a valuable tool for exploring protein structure and function, as well as for the design of novel therapeutic agents.

The chemical structure of 2-Amino-3-fluoropropanoic acid is characterized by a three-carbon backbone with an amino group on the α-carbon and a fluorine atom on the β-carbon. This configuration results in a polar and chiral molecule, which can exist in two enantiomeric forms: (S)- and (R)-2-Amino-3-fluoropropanoic acid. The enantiomers exhibit different biological activities, which can be leveraged in various research and pharmaceutical applications.

In recent years, the use of 2-Amino-3-fluoropropanoic acid has been explored in several areas of scientific inquiry. One notable application is in the study of protein-protein interactions (PPIs). The fluorine atom in 2-Amino-3-fluoropropanoic acid can mimic the hydrogen bonding capabilities of natural amino acids while introducing steric and electronic perturbations. This property makes it an excellent probe for investigating the structural and functional aspects of PPIs, which are crucial for many cellular processes.

Another area where 2-Amino-3-fluoropropanoic acid has shown promise is in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties, such as increased stability and reduced susceptibility to enzymatic degradation. By incorporating 2-Amino-3-fluoropropanoic acid into peptidomimetic designs, researchers can fine-tune the binding affinity and selectivity of these molecules, potentially leading to more effective therapeutic agents.

The pharmacological potential of 2-Amino-3-fluoropropanoic acid has also been investigated in various disease models. For instance, studies have shown that certain derivatives of 2-Amino-3-fluoropropanoic acid can modulate ion channels and receptors involved in neurological disorders, such as epilepsy and pain. These findings suggest that 2-Amino-3-fluoropropanoic acid-based compounds may have therapeutic utility in treating these conditions.

Beyond its direct applications, 2-Amino-3-fluoropropanoic acid has also been used as a building block in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By incorporating 2-Amino-3-fluoropropanoic acid into these libraries, researchers can explore a diverse range of chemical space and identify novel scaffolds with potential therapeutic value.

The synthesis of 2-Amino-3-fluoropropanoic acid has been optimized through various methods, including both chemical and enzymatic routes. One common approach involves the reaction of fluoroacetaldehyde with ammonia or an amine derivative, followed by subsequent steps to introduce the carboxylic acid functionality. Advances in synthetic methodologies have made it possible to produce high-purity enantiomers of 2-Amino-3-fluoropropanoic acid, which are essential for many applications requiring chiral purity.

In addition to its use in research and drug development, 2-Amino-3-fluoropropanoic acid has also found applications in analytical chemistry. The unique electronic properties of the fluorine atom make it a useful label for detecting and quantifying biomolecules through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods can provide valuable insights into the behavior of proteins and other biomolecules in complex biological systems.

The safety profile of 2-Amino-3-fluoropropanoic acid is an important consideration for its use in various applications. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to adhere to standard safety guidelines to minimize any potential risks. Researchers should consult relevant safety data sheets (SDS) and follow best practices for handling chemicals in a laboratory setting.

In conclusion, 2-Amino-3-fluoropropanoic acid (CAS No. 16652-37-2) is a versatile compound with a wide range of applications in medicinal chemistry, biochemistry, and analytical chemistry. Its unique chemical properties make it an invaluable tool for advancing our understanding of biological systems and developing new therapeutic strategies. As research continues to uncover new insights into its potential uses, 2-Amino-3-fluoropropanoic acid is likely to remain a focal point in the scientific community for years to come.

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Amadis Chemical Company Limited
(CAS:16652-37-2)2-Amino-3-fluoropropanoic acid
A1070144
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):216.0/324.0/540.0/1350.0
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